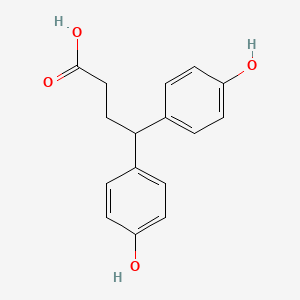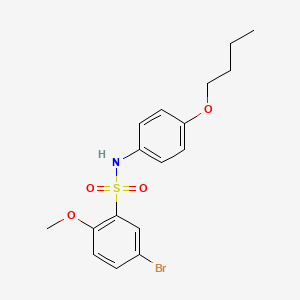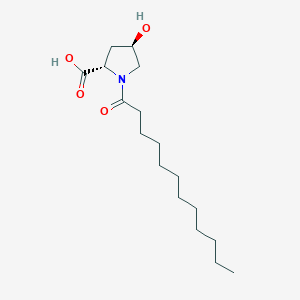![molecular formula C28H26CuN12-2 B12275855 copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12275855.png)
copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene is a complex copper compound with a highly intricate structure. This compound is characterized by its multiple nitrogen atoms and extensive ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex copper compounds typically involves multi-step processes that include the coordination of copper ions with organic ligands. The reaction conditions often require precise control of temperature, pH, and solvent environment to ensure the correct formation of the desired compound.
Industrial Production Methods
Industrial production of complex copper compounds may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Complex copper compounds can undergo various types of chemical reactions, including:
Oxidation: Copper can change its oxidation state, leading to different reaction pathways.
Reduction: Reduction reactions can alter the copper center, affecting the overall structure.
Substitution: Ligands in the compound can be substituted with other molecules, leading to new derivatives.
Common Reagents and Conditions
Reagents such as hydrogen peroxide, sodium borohydride, and various acids and bases are commonly used in reactions involving complex copper compounds. Reaction conditions such as temperature, solvent, and pressure play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving complex copper compounds depend on the specific reagents and conditions used. These products can include new copper complexes, oxidized or reduced forms of the original compound, and substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, complex copper compounds are studied for their unique coordination properties and potential catalytic activities. They are used in various reactions to explore new synthetic pathways and mechanisms.
Biology
In biology, these compounds are investigated for their potential as enzyme mimics and their interactions with biological molecules. They may also be studied for their antimicrobial and anticancer properties.
Medicine
In medicine, complex copper compounds are explored for their therapeutic potential, including their use as drugs or drug delivery agents. Their ability to interact with biological targets makes them candidates for various medical applications.
Industry
In industry, these compounds are used in processes such as catalysis, material science, and environmental remediation. Their unique properties make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of complex copper compounds involves their ability to coordinate with various molecules and ions. This coordination can lead to changes in the electronic structure of the compound, affecting its reactivity and interactions with other molecules. Molecular targets and pathways involved may include enzymes, DNA, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other complex copper compounds with different ligands and coordination environments. Examples may include:
- Copper(II) acetate
- Copper(II) sulfate
- Copper(II) chloride
Uniqueness
The uniqueness of copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene lies in its highly complex structure and extensive ring system. This complexity may confer unique properties and reactivity, distinguishing it from other copper compounds.
Properties
Molecular Formula |
C28H26CuN12-2 |
|---|---|
Molecular Weight |
594.1 g/mol |
IUPAC Name |
copper;(1Z,11Z,20Z,28Z)-2,6,11,15,20,24,29,33-octaza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene |
InChI |
InChI=1S/C28H26N12.Cu/c1-5-29-9-17-13(1)21-33-25(17)38-22-15-3-7-31-11-19(15)27(35-22)40-24-16-4-8-32-12-20(16)28(36-24)39-23-14-2-6-30-10-18(14)26(34-23)37-21;/h1,4-5,8-9,12,14-15,18-19,22,26,30-31H,2-3,6-7,10-11H2;/q-4;+2 |
InChI Key |
GPGLWAZWWPKKRI-UHFFFAOYSA-N |
Isomeric SMILES |
C1CNCC\2C1C\3[N-]/C2=N\C4=C5C=CN=CC5=C([N-]4)/N=C\6/C7CCNCC7C([N-]6)/N=C\8/C9=C(C=NC=C9)/C(=N3)/[N-]8.[Cu+2] |
Canonical SMILES |
C1CNCC2C1C3[N-]C2=NC4=C5C=CN=CC5=C([N-]4)N=C6C7CCNCC7C([N-]6)N=C8C9=C(C=NC=C9)C(=N3)[N-]8.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride](/img/structure/B12275780.png)


![2-Chloro-5-(2-methyl-[1,3]dioxolan-2-yl)-pyridine](/img/structure/B12275792.png)

![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)
![2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12275813.png)

![5-(Chloromethyl)-1,2,3-tris[(3,4,5-tridodecoxyphenyl)methoxy]benzene](/img/structure/B12275820.png)

![4-Chloro-2-iodo-3-methylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275838.png)
